molecular formula C3H3F3O B1348523 2-(Trifluoromethyl)oxirane CAS No. 359-41-1

2-(Trifluoromethyl)oxirane

Cat. No.: B1348523
CAS No.: 359-41-1
M. Wt: 112.05 g/mol
InChI Key: AQZRARFZZMGLHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound is a valuable reagent in organic chemistry for the introduction of oxirane rings into larger molecules . These larger molecules can be used for studying ring-opening reactions or synthesizing polymers with specific properties .

Mode of Action

The mode of action of 2-(Trifluoromethyl)oxirane involves its interaction with other chemical entities in a process called lithiation–borylation reactions . This reaction results in the formation of densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo a 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .

Biochemical Pathways

The compound is known to participate in the lithiation–borylation reactions, which could potentially affect various biochemical pathways depending on the context .

Result of Action

The result of the action of this compound is the formation of trifluoromethyl-substituted α-tertiary boronic esters . These esters are densely functionalized and highly versatile, making them useful in various chemical reactions and syntheses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the 1,2-rearrangement of the carbon-based group in the intermediate boronate complexes was only observed in non-polar solvents in the presence of TESOTf . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxirane typically involves the reduction of 3-chloro-1,1,1-trifluoroacetone in the presence of an inert solvent, followed by treatment with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol. This intermediate is then cyclized using aqueous alkali to form the desired oxirane . Another method involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid, followed by alkaline treatment to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the reduction and cyclization of trifluoroacetone derivatives. These methods are designed to minimize the use of hazardous reagents and optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Used in ring-opening reactions to form secondary alcohols.

    Lithium Reagents: Employed in lithiation-borylation reactions to introduce boronic ester groups.

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)oxirane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2,3-epoxypropane
  • 3,3,3-Trifluoro-1,2-epoxypropane
  • 3,3,3-Trifluoropropylene oxide

Uniqueness: 2-(Trifluoromethyl)oxirane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds .

Properties

IUPAC Name

2-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRARFZZMGLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28086-47-7
Record name Oxirane, 2-(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28086-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50957318
Record name 2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-41-1
Record name 2-(Trifluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, (trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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